D-Mannose-5-13C
Description
Properties
Molecular Formula |
¹³CC₅H₁₂O₆ |
|---|---|
Molecular Weight |
181.15 |
Origin of Product |
United States |
Methodological Frameworks for D Mannose 5 13c Application
Advanced Isotopic Tracer Strategies in Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) with stable isotopes like 13C is a primary technique for the detailed quantification of intracellular metabolic reaction rates. frontiersin.orgoup.com This approach is not just about measuring concentrations of metabolites, but about understanding the flow, or flux, of atoms through the biochemical pathways. oup.com The use of 13C-labeled substrates, such as D-Mannose-5-13C, is central to these investigations, allowing researchers to trace the path of carbon atoms as they are processed by the cell. frontiersin.orgd-nb.info
Experimental Design Protocols for this compound Tracing in Biological Systems
The design of an isotope labeling experiment (ILE) is a critical step that dictates the quality and precision of the resulting flux data. d-nb.infofrontiersin.org A well-designed protocol for this compound tracing involves several key considerations.
First, the selection of the isotopic tracer itself is fundamental. While glucose is a common tracer, employing other substrates like mannose can provide unique insights into specific pathways. d-nb.info The position of the 13C label, in this case at the C-5 position of D-mannose, is chosen to maximize the information obtained about the targeted metabolic routes.
A powerful strategy in experimental design is the use of parallel labeling experiments . numberanalytics.com This involves conducting multiple experiments simultaneously with different 13C-labeled substrates. For instance, one experiment might use [1-¹³C]glucose while another uses this compound. This approach provides more comprehensive data, leading to a more accurate and robust estimation of metabolic fluxes. numberanalytics.com It has been shown that using two to three parallel experiments can significantly improve the accuracy of flux estimations. nih.gov
The experimental setup must also account for the biomass composition of the cells being studied. The stoichiometric coefficients for a lumped biomass reaction, which represents the drain of anabolic precursors for macromolecule synthesis, are determined from the cell's macromolecular composition. d-nb.info Accurate measurement of biomass components like protein-bound amino acids, RNA-bound ribose, and polysaccharide-bound glucose and mannose is therefore essential. nih.gov
A typical workflow for a this compound tracing experiment would involve:
Culturing biological systems (e.g., microbial or mammalian cells) in a defined medium.
Introducing this compound as the tracer substrate.
Harvesting samples at specific time points to capture the dynamic or steady-state labeling of intracellular metabolites.
Quenching metabolic activity and extracting metabolites.
Analyzing the isotopic labeling patterns of key metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
| Design Aspect | Description | Rationale |
|---|---|---|
| Tracer Selection | Utilizing D-Mannose specifically labeled at the 5th carbon position. | To probe specific pathways involved in mannose metabolism and its entry into central carbon metabolism. |
| Parallel Labeling | Conducting simultaneous experiments with other 13C-labeled substrates (e.g., glucose, glutamine). d-nb.infonumberanalytics.com | To provide complementary labeling information, enhancing the resolution and accuracy of flux calculations. nih.gov |
| Biomass Composition | Measuring the cellular content of proteins, RNA, DNA, lipids, and carbohydrates. d-nb.info | To accurately model the anabolic demands on central metabolism. d-nb.info |
| Sampling Strategy | Collecting samples at multiple time points (for dynamic labeling) or after reaching isotopic equilibrium (for steady-state). osti.gov | To capture the relevant isotopic labeling information for the chosen modeling approach. |
Computational Modeling and Algorithms for Intracellular Flux Estimation
The data generated from this compound tracing experiments are interpreted using mathematical models of metabolism. oup.com These models consist of a network of biochemical reactions with unknown flux parameters that need to be estimated. The core of 13C-MFA is to find the set of fluxes that best explains the measured isotopic labeling patterns. d-nb.info
This is a computationally intensive process that has led to the development of various algorithms and software tools. frontiersin.org The process involves minimizing the difference between the experimentally measured labeling data and the labeling patterns simulated by the model. This is done subject to stoichiometric constraints derived from mass balances for intracellular metabolites. d-nb.info
Several computational frameworks and languages, such as FluxML, have been developed to standardize the exchange of models and data in 13C-MFA, improving the reproducibility of these computational efforts. frontiersin.org More recently, machine learning-based frameworks are being developed to address challenges like long computation times and the dependence on initial guesses in traditional optimization approaches. acs.org These methods use simulated labeling patterns as training features to predict flux ratios, which can then be used to determine global flux distributions. acs.org
The choice of the metabolic network model is a crucial decision. The model must be comprehensive enough to include all relevant reactions but simple enough to be computationally tractable. The scope of the model will depend on the specific biological question, the choice of isotopic tracer, and the extent of the labeling data collected. d-nb.info
Evaluation of Isotopic Steady-State and Dynamic Labeling Patterns
Two primary approaches are used in 13C tracer experiments: isotopic steady-state and isotopically non-stationary (or dynamic) labeling. researchgate.net
Isotopic Steady-State MFA assumes that the system is in both a metabolic and isotopic steady state. researchgate.net This means that after introducing the this compound tracer, enough time is allowed for the labeling of intracellular metabolites to become constant. d-nb.info The labeling patterns of metabolites, often protein-bound amino acids, are then measured. While simpler to model, achieving a true isotopic steady state can be time-consuming, especially for systems with large metabolite pools or slow fluxes. osti.govosti.gov
Isotopically Non-stationary MFA (INST-MFA) is applied to systems at a metabolic steady state but where the isotope labeling is still changing over time. osti.govosti.gov This method involves measuring the transient labeling patterns of intracellular metabolites at multiple time points before isotopic equilibrium is reached. osti.gov INST-MFA has several advantages:
It can be applied to systems that label slowly. osti.govosti.gov
It is suitable for autotrophic systems where steady-state labeling provides little information. osti.govosti.gov
It can provide increased sensitivity for estimating reversible exchange fluxes and metabolite pool sizes. osti.gov
The choice between steady-state and dynamic labeling depends on the biological system and the research question. For example, mammalian cells can have slow labeling dynamics, making INST-MFA a more suitable approach. osti.gov The mathematical models for INST-MFA are more complex, involving the solution of ordinary differential equations that describe the time-dependent labeling of metabolites. osti.govvanderbilt.edu
| Feature | Isotopic Steady-State MFA | Isotopically Non-stationary MFA (INST-MFA) |
|---|---|---|
| Assumption | Metabolic and isotopic steady state. researchgate.net | Metabolic steady state, but isotopic non-steady state. osti.govosti.gov |
| Experimental Sampling | Single time point after reaching isotopic equilibrium. d-nb.info | Multiple time points during the transient labeling phase. osti.gov |
| Computational Model | Algebraic equations. vanderbilt.edu | Ordinary differential equations (ODEs). osti.gov |
| Advantages | Simpler modeling, well-established protocols. | Applicable to slow-labeling systems, autotrophs; can determine pool sizes and exchange fluxes. osti.govosti.gov |
| Disadvantages | May require long incubation times; not suitable for all systems. osti.govosti.gov | More complex experiments and data analysis. vanderbilt.edu |
State-of-the-Art Spectroscopic and Chromatographic Techniques
The accurate measurement of 13C isotopic enrichment in metabolites is paramount for successful MFA. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are the two primary analytical techniques used for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Isotopic Detection
NMR spectroscopy is a powerful, non-destructive technique that can unambiguously identify compounds and precisely measure 13C enrichment at specific atomic positions within a molecule. acs.orgnih.gov This makes it particularly valuable for distinguishing between different isotopomers (molecules that differ only in their isotopic composition), which provides detailed information about metabolic pathway activity. cambridge.orgcore.ac.uk
One of the main advantages of NMR is that it generally does not require the purification and chemical degradation of metabolic products. cambridge.org However, 13C NMR has historically been limited by its low sensitivity due to the low natural abundance of 13C (~1.1%) and the lower magnetogyric ratio of the 13C nucleus compared to ¹H. cambridge.orgresearchgate.net
Recent advances in NMR technology, including new pulse sequences, have been developed to enhance sensitivity and make 13C detection more accessible for metabolic studies. acs.orgnih.gov For instance, the isotope-edited total correlation spectroscopy (ITOCSY) pulse sequence can separate signals from ¹²C- and ¹³C-containing molecules into distinct spectra, facilitating the analysis of complex biological extracts. acs.orgnih.gov
The use of high-field NMR spectrometers significantly improves the sensitivity and spectral dispersion, which is crucial for resolving the complex mixtures of metabolites found in biological samples. researchgate.net High-field NMR is particularly advantageous for the analysis of glycoconjugates, which include molecules like glycoproteins and glycolipids where mannose is a common constituent.
In the context of this compound tracing, high-field NMR can be used to:
Trace the metabolic fate of the ¹³C label from mannose into various downstream metabolites, such as those in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
Analyze the isotopic enrichment in polysaccharide-bound mannose within the cell's biomass, providing data for the anabolic flux calculations. nih.gov
Quantify the fractional ¹³C enrichment indirectly through ¹H NMR. By comparing ¹H spectra acquired with and without ¹³C decoupling, the incorporation of ¹³C can be measured with much higher sensitivity than direct ¹³C detection. nih.gov This high-throughput ¹H NMR approach allows for rapid and quantitative analysis of isotopic flux. nih.gov
High-Field NMR Applications in Metabolomics and Glycoconjugate Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite and Glycan Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and robust technique for the analysis of isotopically labeled metabolites and glycans derived from this compound tracing experiments. The method involves chemically derivatizing non-volatile metabolites, such as sugars and amino acids, to make them volatile for separation by gas chromatography. The separated compounds are then ionized and fragmented in the mass spectrometer, which separates the fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.
In studies using 13C-labeled mannose, GC-MS is instrumental in quantifying the contribution of exogenous mannose to glycoprotein (B1211001) synthesis. nih.govrsc.org Cells are cultured with this compound, and cellular N-glycans are subsequently harvested, hydrolyzed into their constituent monosaccharides, derivatized, and analyzed. nih.gov The mass spectra reveal an increase in the mass of mannose and other downstream sugars corresponding to the incorporation of the 13C label. By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of 13C atoms), researchers can precisely quantify the flux of mannose into glycosylation pathways. nih.gov For example, studies have used GC-MS to show that while glucose is the primary source for N-glycan mannose, exogenous mannose can contribute up to 50% of the mannose found in N-glycans, demonstrating a high efficiency of incorporation. nih.gov
| Research Finding | Analytical Method | Model System | Key Outcome | Reference |
| Determination of Mannose Origin in N-glycans | GC-MS | Human Fibroblasts | Exogenous mannose provides 25-30% of mannose in N-glycans under physiological conditions. | nih.gov |
| Fucose Synthesis from Mannose | GC-MS | HeLa, HepG2 cells | At low fucose concentrations, N-glycan fucose originates more from glucose than mannose, but mannose is utilized more efficiently. | rupress.org |
| Analysis of Labeled Macromolecules | GC-MS | E. coli, CHO cells | Isotopic labeling of glycogen (B147801) and RNA can be measured to provide additional constraints for 13C-MFA. nih.gov | nih.gov |
Integration of Multi-Omics Data with 13C-MFA
13C-Metabolic Flux Analysis (13C-MFA) is a computational method that uses the isotopic labeling patterns from a tracer like this compound to quantify intracellular metabolic fluxes. creative-proteomics.com The accuracy and scope of 13C-MFA can be significantly enhanced by integrating it with other 'omics' datasets, such as transcriptomics, proteomics, and metabolomics. core.ac.ukub.edu This multi-omics approach provides a more holistic view of the cellular state, allowing for a more robust and comprehensive model of metabolism. nih.gov
For instance, transcriptomic data (measuring gene expression) can inform the metabolic model by indicating which enzymatic pathways are likely to be active. Proteomic data can confirm the presence and abundance of these enzymes. Metabolomic data provides the concentrations of metabolites, which are the substrates and products of these enzymatic reactions. When combined with the flux constraints provided by this compound tracing, these integrated models can more accurately predict metabolic phenotypes. core.ac.ukub.edu A workflow for integrating transcriptomics, metabolomics, and 13C-MFA can be used to predict genome-scale flux maps, offering a powerful tool for understanding complex metabolic reprogramming in various conditions. ub.edu
| Data Type | Contribution to 13C-MFA with this compound |
| Transcriptomics | Identifies expression levels of genes encoding metabolic enzymes, constraining the possible active pathways in the model. |
| Proteomics | Quantifies the abundance of enzymes and transporters, providing direct evidence for pathway capacity. |
| Metabolomics | Measures the concentrations of intracellular and extracellular metabolites, defining the metabolic state and providing thermodynamic constraints. |
| 13C Labeling Data | Provides direct measurement of carbon flow through metabolic pathways, serving as the core data for flux quantification. |
Controlled In Vitro Cell Culture Systems for Isotopic Tracing Studies
Controlled in vitro cell culture systems are fundamental for performing isotopic tracing studies with this compound. These systems allow for precise manipulation of the cellular environment, including nutrient availability, which is crucial for accurately interpreting tracer data. mdpi.comresearchgate.net
Researchers utilize a variety of cell lines to investigate specific metabolic questions. For example, human fibroblast cultures have been used to quantify the relative contributions of glucose and mannose to N-glycan synthesis, revealing that fibroblasts from patients with congenital disorders of glycosylation (CDG) rely more heavily on exogenous mannose. nih.gov In immunology, bone marrow-derived macrophages (BMDMs) have been cultured with U-13C6-d-mannose to trace its metabolism and determine its role in regulating inflammation. nih.gov These studies found that mannose treatment suppressed IL-1β production by reducing the entry of glucose-derived carbons into the TCA cycle. nih.gov Chinese Hamster Ovary (CHO) cells, widely used in biopharmaceutical production, are studied using 13C tracers to optimize culture media and enhance protein production. nih.govresearchgate.net
The design of these experiments typically involves culturing cells in a chemically defined medium where a standard nutrient (like unlabeled mannose or glucose) is replaced with its 13C-labeled counterpart. mdpi.comresearchgate.net After a set period, cellular metabolites are extracted and analyzed by techniques like MS or NMR to determine the extent and pattern of 13C incorporation.
| Cell Type | Research Focus | Key Finding | Reference |
| Human Fibroblasts | Glycosylation pathways | Determined that 25-30% of N-glycan mannose originates from exogenous mannose in normal cells. | nih.gov |
| Macrophages (BMDM) | Inflammatory response | Mannose impairs LPS-induced IL-1β production by limiting glucose entry into the TCA cycle. nih.gov | nih.gov |
| Human Pluripotent Stem Cells (hiPSCs) | Nucleotide sugar biosynthesis | Established a customizable medium (FC-E8) for stable isotope tracing to track carbon incorporation into nucleotide sugars. mdpi.com | mdpi.com |
| CHO Cells | By-product identification | Used comprehensive 13C tracing of glucose and amino acids to identify secreted metabolic by-products. researchgate.net | researchgate.net |
Mechanistic In Vivo Models for this compound Tracer Studies (Excluding Clinical Outcomes)
While in vitro studies are invaluable, in vivo models are essential for understanding metabolism in the context of a whole organism, with all its complex intercellular and inter-organ interactions. Mechanistic in vivo tracer studies with this compound, while not focused on clinical outcomes, can reveal fundamental aspects of mannose biodistribution, uptake by different tissues, and its fate in systemic metabolism.
Methodologies for in vivo stable isotope tracing often involve administering the labeled compound to a model organism, such as a mouse, followed by the collection of tissues and plasma at various time points. researchgate.netnih.gov A common and minimally invasive delivery method is oral gavage, which mimics dietary intake. nih.gov For example, a study using [U-13C] glucose delivered via oral gavage in mice demonstrated robust incorporation of the label into a wide array of central carbon metabolites in the plasma, brain, and liver. researchgate.netnih.gov This experimental framework is directly applicable to this compound.
Following administration of this compound, tissues would be harvested, and metabolites extracted for MS or NMR analysis. This would allow researchers to quantify the fractional enrichment of 13C in mannose itself and in downstream metabolites within different organs. Such data could reveal which tissues are primary consumers of circulating mannose and how it contributes to various pathways, such as glycosylation or central carbon metabolism, in different physiological states. For example, one could investigate how mannose metabolism is altered in specific genetic mouse models of metabolic diseases, providing mechanistic insights into the role of mannose in pathophysiology. nih.gov
D Mannose 5 13c in Carbohydrate Metabolism Research
Elucidation of D-Mannose Entry and Primary Metabolic Interconversion
The use of isotopically labeled molecules, such as D-Mannose-5-13C, is a powerful technique in metabolic research, allowing scientists to trace the journey of specific atoms through complex biochemical pathways. D-Mannose, a C-2 epimer of glucose, enters cells using the same glucose transporters (GLUTs). mdpi.comresearchgate.net Once inside the cell, it is directed into central carbohydrate metabolism through a series of enzymatic steps. The 13C label at the fifth carbon position of D-mannose enables precise tracking of its metabolic fate.
Phosphorylation Dynamics and Formation of Mannose-6-Phosphate (B13060355)
Upon cellular entry, the first committed step in D-mannose metabolism is its phosphorylation by hexokinase (HK) to form D-Mannose-6-Phosphate (M6P). mdpi.comresearchgate.netfrontiersin.org This reaction consumes one molecule of ATP. Tracer studies using labeled mannose can quantify the rate of this phosphorylation. Research has shown that in certain cancer cells, an influx of mannose can lead to the accumulation of M6P, which can interfere with glucose metabolism. frontiersin.org This accumulation highlights the phosphorylation step as a critical regulatory point. The formation of M6P is a crucial branch point, as the molecule can either be channeled towards glycolysis or used in glycosylation pathways. mdpi.combiorxiv.org
Isomerization to Fructose-6-Phosphate (B1210287) via Phosphomannose Isomerase (MPI)
The vast majority of M6P, estimated at 95% or more, is reversibly isomerized to D-Fructose-6-Phosphate (F6P) by the enzyme Phosphomannose Isomerase (MPI), also known as Mannose-6-Phosphate Isomerase. biorxiv.orgcaldic.com This enzymatic step directly links mannose metabolism with the central glycolytic pathway. MPI is a zinc-dependent metalloenzyme that catalyzes this critical interconversion. researchgate.net The activity of MPI is a key determinant of a cell's ability to process mannose; cells with low MPI expression are more susceptible to the metabolic disruptions caused by high mannose levels. frontiersin.org Using this compound, researchers can follow the labeled carbon as it becomes the fifth carbon of F6P, confirming the direct conversion and quantifying the flux through MPI.
Integration into Glycolysis and Gluconeogenic Pathways
Once converted to F6P, the 13C-labeled carbon from the original this compound molecule is fully integrated into the mainstream of central carbon metabolism. As an intermediate of glycolysis, F6P is further phosphorylated to fructose-1,6-bisphosphate and proceeds through the subsequent glycolytic steps to generate pyruvate (B1213749), lactate, and ATP. nih.gov In studies on macrophages, the addition of mannose was found to decrease the utilization of glucose in glycolysis. nih.gov Conversely, F6P can also be directed into gluconeogenesis to synthesize glucose-6-phosphate, which can then be converted to glucose or enter other pathways. nih.gov Isotope tracing with this compound allows for the precise measurement of how much mannose contributes to these fundamental energy-producing and biosynthetic pathways under various physiological and pathological conditions.
Contribution to the Tricarboxylic Acid (TCA) Cycle Flux
The pyruvate generated from the glycolysis of this compound can be transported into the mitochondria and converted to Acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle. This integration allows the labeled carbon to be traced through the various intermediates of the cycle. Isotope tracing experiments using 13C-labeled glucose, which follows a similar entry path as mannose, have demonstrated that mannose supplementation can significantly alter the flux of carbons into the TCA cycle. nih.govelifesciences.org
| Metabolite | Observed Effect of Mannose Treatment | Cell/System Studied | Reference |
|---|---|---|---|
| Isocitrate | Decreased pool size | MPI-KO HT1080 Cancer Cells | elifesciences.org |
| 2-Oxoglutarate | Decreased pool size | MPI-KO HT1080 Cancer Cells | elifesciences.org |
| Succinate | Decreased pool size / Reduced 13C labeling | MPI-KO HT1080 Cancer Cells / Macrophages | nih.govelifesciences.org |
| Fumarate | Decreased pool size | MPI-KO HT1080 Cancer Cells | elifesciences.org |
| Malate | Decreased pool size | MPI-KO HT1080 Cancer Cells | elifesciences.org |
Role in Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Dynamics and Ribose-5-Phosphate Synthesis
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that branches from glycolysis at the level of Glucose-6-Phosphate (G6P). It is responsible for producing NADPH, which is vital for antioxidant defense, and Ribose-5-Phosphate (R5P), the precursor for nucleotide synthesis. google.comkarger.com Since D-mannose metabolism converges with glycolysis at Fructose-6-Phosphate, which is readily interconverted with G6P, this compound can be used to trace carbon entry into the PPP.
Research has shown that mannose metabolism can significantly influence PPP activity. In some cancer cells, the accumulation of M6P due to mannose treatment has been found to inhibit key enzymes of glucose metabolism, including Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative PPP. karger.com This inhibition can impair the PPP. mdpi.comfrontiersin.org However, another study using MPI-deficient cancer cells found that while mannose challenge altered glycolysis, the steady-state levels of most PPP metabolites remained relatively unchanged, with the exception of an accumulation of 6-phosphogluconate. elifesciences.org These varied findings suggest that the influence of mannose on the PPP is context-dependent. The use of this compound allows for direct measurement of the flux into the PPP and the subsequent synthesis of R5P, providing clarity on these dynamics. elifesciences.orgnih.gov
Precursor Function in De Novo Nucleotide Biosynthesis
The R5P synthesized via the PPP is activated to 5-phosphoribosyl-1-pyrophosphate (PRPP), an essential precursor for the de novo biosynthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. elifesciences.orgnih.gov By tracing this compound through the PPP to R5P and PRPP, its contribution to the ribose backbone of nucleotides can be quantified.
Studies utilizing 13C-labeled glucose tracers in MPI-deficient cancer cells have revealed that a mannose challenge severely impairs the early stages of de novo purine and pyrimidine synthesis. elifesciences.org Despite a slower fractional enrichment, the pool size of 13C-labeled PRPP was similar between mannose-challenged and unchallenged cells, implying that the utilization of PRPP for nucleotide biosynthesis was reduced. elifesciences.org Further analysis showed a substantial reduction in the fractional enrichment and pool sizes of downstream metabolites in both purine (e.g., IMP, AMP, GMP) and pyrimidine (e.g., UMP) synthesis pathways in mannose-treated cells. elifesciences.org This impairment of nucleotide biosynthesis, leading to a depletion of deoxyribonucleoside triphosphates (dNTPs), is considered a key mechanism behind the anti-proliferative effects of mannose in certain cancer models. elifesciences.orgelifesciences.org
| Metabolic Pathway | Metabolite | Observed Effect of Mannose Challenge | Reference |
|---|---|---|---|
| Pentose Phosphate Pathway | 13C-PRPP (M+5) | Slower fractional enrichment, reduced utilization | elifesciences.org |
| Purine Synthesis | 13C-IMP | Reduced fractional enrichment (M+6) | elifesciences.org |
| 13C-AMP | Reduced fractional enrichment (M+6) | elifesciences.org | |
| 13C-GMP | Reduced fractional enrichment (M+6) | elifesciences.org | |
| Pyrimidine Synthesis | 13C-UMP | Substantial reduction in fractional enrichment and pool size | elifesciences.org |
| Deoxyribonucleotides | dNTPs | Substantially decreased pools | elifesciences.org |
Purine Metabolism Tracing
Recent studies utilizing stable isotope tracers have shed light on the intricate connections between mannose metabolism and the de novo synthesis of purines. In human cancer cells engineered to have a deficiency in mannose phosphate isomerase (MPI), the enzyme that interconverts mannose-6-phosphate and fructose-6-phosphate, an interesting phenomenon was observed. scienceopen.com When these cells were challenged with mannose, there was a significant disruption in purine metabolism. elifesciences.org
Using [U-13C6]-glucose as a tracer, researchers found that mannose-challenged cells exhibited a markedly reduced flux of the labeled carbons into key intermediates of the purine synthesis pathway. elifesciences.org Specifically, the incorporation of 13C into inosine-5'-monophosphate (IMP), adenosine-5'-monophosphate (AMP), and guanosine-5'-monophosphate (B10773721) (GMP) was substantially decreased. elifesciences.org This impairment occurs at an early stage of the pathway, affecting the utilization of phosphoribosyl pyrophosphate (PRPP), a crucial substrate for nucleotide synthesis. elifesciences.org
Table 1: Impact of Mannose Challenge on Purine Metabolism Intermediates in MPI-KO HT1080 Cells
| Metabolite | Condition | Fractional Enrichment of 13C (M+5) | Pool Size of 13C (M+5) |
| IMP | Unchallenged | Markedly higher | Markedly higher |
| Mannose-challenged | Markedly reduced | Markedly reduced | |
| AMP | Unchallenged | Markedly higher | Markedly higher |
| Mannose-challenged | Markedly reduced | Markedly reduced | |
| GMP | Unchallenged | Markedly higher | Markedly higher |
| Mannose-challenged | Markedly reduced | Markedly reduced | |
| PRPP | Unchallenged | Saturated at 30 min | Similar |
| Mannose-challenged | Slower, sub-dynamic | Similar |
Data derived from studies on MPI-KO HT1080 cells using [13C6]-glucose tracing. elifesciences.org
Pyrimidine Metabolism Tracing
Similar to its effects on purine synthesis, an excess of mannose in MPI-deficient cells also significantly impairs pyrimidine metabolism. elifesciences.org The synthesis of pyrimidines relies on the precursor orotidine-5'-monophosphate, which is formed from carbamoyl (B1232498) aspartate and PRPP. nih.gov
Isotope tracing experiments with [U-13C6]-glucose revealed a substantial reduction in the fractional enrichment and pool size of 13C-labeled uridine-5'-monophosphate (UMP) in mannose-challenged cells. elifesciences.org This indicates a disruption in the early steps of pyrimidine biosynthesis. elifesciences.org The impairment of both purine and pyrimidine pathways contributes to a depletion of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. scienceopen.comelifesciences.org This ultimately hinders DNA synthesis and cell cycle progression. scienceopen.com
The data strongly suggest that the metabolic "clogging" caused by the accumulation of mannose-6-phosphate has far-reaching consequences, extending to the fundamental processes of nucleotide biosynthesis. elifesciences.org
Table 2: Effect of Mannose Challenge on Pyrimidine Metabolism in MPI-KO HT1080 Cells
| Metabolite | Condition | Fractional Enrichment of 13C | Pool Size of 13C |
| UMP | Unchallenged | Substantial | Substantial |
| Mannose-challenged | Substantially reduced | Substantially reduced | |
| Orotidine-5'-monophosphate | Unchallenged | Detectable | Not specified |
| Mannose-challenged | Significantly reduced | Not specified |
Data based on [13C6]-glucose tracing experiments in MPI-KO HT1080 cells. elifesciences.org
Comparative Metabolic Profiling of D-Mannose with Other Hexoses
Isotopically labeled sugars, including various 13C-labeled forms of mannose, are instrumental in comparing the metabolic fates of different hexoses like glucose, galactose, and fructose (B13574). oup.comrsc.org These studies have revealed that while these sugars can be interconverted, their utilization for specific biosynthetic pathways, such as glycan synthesis, varies significantly. oup.comnih.gov
Under physiological concentrations, glucose is the primary source for the mannose found in N-glycans. nih.gov However, exogenous mannose is incorporated into N-glycans much more efficiently relative to its uptake rate compared to glucose. nih.gov For instance, in human fibroblasts, exogenous mannose can contribute up to 50% of the mannose in N-glycans. oup.com
Comparative metabolomics using 13C-labeled hexoses has shown that at higher concentrations, the metabolism of mannose can become nearly identical to that of glucose, contributing similarly to glycogen (B147801), pyruvate, and lactate. nih.gov However, at lower, more physiological concentrations, mannose is preferentially used for glycosylation. nih.gov
These comparative studies highlight the distinct metabolic roles of different hexoses and demonstrate that their fates are dependent on their concentrations and the specific metabolic needs of the cell. The use of tracers like this compound allows for a quantitative understanding of these complex metabolic networks.
Table 3: Comparative Uptake and Incorporation of Mannose and Glucose in Fibroblasts
| Sugar | Uptake Rate (nmol/mg/h protein) | Incorporation into N-glycans (nmol/mg/h) | Efficiency of Incorporation into N-glycans (%) |
| Mannose | 9.4–22 | 0.1–0.2 | 1–2 |
| Glucose | 1500–2200 | 0.1–0.4 | 0.01–0.03 |
Data from studies on various fibroblast cell lines. nih.gov
D Mannose 5 13c in Glycobiology and Glycosylation Research
Pathways of N-Linked Glycosylation Elucidation
N-linked glycosylation is a critical post-translational modification that impacts protein folding, stability, and function. D-Mannose is a central component of N-glycans, and isotopically labeled versions, including D-Mannose-5-13C, have been instrumental in dissecting the pathways of its incorporation.
Quantitative Assessment of Exogenous D-Mannose Contribution to Glycosylation
The use of stable isotope-labeled mannose, such as 4-¹³C-mannose and D-Mannose-5-¹³C, in conjunction with mass spectrometry, has enabled the quantitative assessment of the contribution of exogenous mannose to glycosylation. nih.govrsc.org In normal human fibroblasts, approximately 25-30% of the mannose in N-glycans is derived directly from exogenous sources. nih.gov This contribution can increase dramatically in cells with defects in the conversion of glucose to mannose, such as in phosphomannose isomerase (MPI)-deficient fibroblasts, where exogenous mannose can account for 80% of the mannose in N-glycans. nih.gov
Kinetic studies in human hepatoma cell lines have identified a high-affinity, glucose-tolerant mannose transporter, further supporting the preferential use of exogenous mannose for glycoprotein (B1211001) biosynthesis in certain cell types. oup.comoup.com Isotope dilution analysis has shown that in these cells, exogenous mannose can contribute to at least 75% of the mannose found in glycoproteins. oup.comoup.com
| Cell Type | Contribution of Exogenous Mannose to N-Glycans | Key Findings |
| Normal Human Fibroblasts | 25-30% | Demonstrates a significant and efficient pathway for direct incorporation. nih.gov |
| MPI-Deficient Fibroblasts | 80% | Highlights the critical role of exogenous mannose when endogenous synthesis is impaired. nih.gov |
| Human Hepatoma Cells | ≥75% | Indicates a strong preference for exogenous mannose utilization in these cells. oup.comoup.com |
Investigation of C-Mannosylation Mechanisms
C-mannosylation is a less common but vital form of glycosylation where a mannose residue is attached to the indole (B1671886) C2 atom of a tryptophan residue via a C-C bond. nih.gov This modification is crucial for the proper folding, sorting, and secretion of target proteins. nih.gov The use of ¹³C-labeled mannose has been pivotal in studying the structural dynamics of C-mannosylated proteins. nih.govacs.org By expressing proteins in cell lines that are unable to synthesize mannose from glucose, researchers can incorporate ¹³C-labeled mannose specifically into the C-mannosylation sites. nih.govacs.org
NMR studies on the selectively labeled thrombospondin repeat from the netrin receptor UNC-5 revealed that the C-linked mannosyl residues exhibit conformational flexibility, interconverting between different puckered states. acs.orgresearchgate.net This dynamic nature is believed to be essential for the protein's folding and stability. acs.orgresearchgate.net
Probing Carbohydrate-Protein Interactions Utilizing ¹³C-Labeled Mannose Derivatives
Understanding the interactions between carbohydrates and proteins is fundamental to many biological processes. Uniformly ¹³C-labeled mannose derivatives are invaluable tools for these investigations, particularly when using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The ¹³C label provides enhanced spectral dispersion, allowing for the detailed, simultaneous mapping of the binding interfaces on both the carbohydrate and the protein. nih.govnih.govrsc.org
This approach has been successfully applied to study the interaction between a ¹³C-labeled mannose trisaccharide and the antiviral lectin cyanovirin-N. nih.govrsc.org These studies have revealed detailed atomic-level information about the conformation of the bound sugar and have identified the specific protein residues involved in the interaction. nih.govslu.se Isotope-filtered NMR experiments, such as ¹³C-filtered NOESY, are particularly powerful for identifying intermolecular contacts. nih.govslu.se
Enzymatic Processing and Turnover of Glycans
The maturation of N-glycans involves a series of trimming and addition reactions catalyzed by various glycosidases and glycosyltransferases in the ER and Golgi apparatus. nih.gov The initial high-mannose N-glycan, Man₉GlcNAc₂, is trimmed down to Man₅GlcNAc₂, which then serves as the substrate for further diversification into hybrid and complex N-glycans. nih.govacs.orgbiorxiv.org
Enzymology and Reaction Mechanisms Involving D Mannose 5 13c
Mechanistic Studies of Phosphomannose Isomerase (MPI)
Phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI), is a crucial metalloenzyme that catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (B1210287) (F6P). wikipedia.orgrcsb.orgplos.org This reaction connects mannose metabolism to glycolysis, making it essential for cellular energy production and the synthesis of glycoconjugates. wikipedia.orgnih.gov The enzyme is a zinc-dependent metalloenzyme in many species, including humans and Candida albicans. wikipedia.orgnih.gov
Enzymatic Interconversion Kinetics and Substrate Specificity
The catalytic mechanism of Type I phosphomannose isomerases involves the conversion of an aldose (mannose) to a ketose (fructose). wikipedia.org This process is initiated by the binding of the β-anomer of M6P, as the α-anomer is inactive and can act as an inhibitor. wikipedia.org The reaction proceeds through a multi-step mechanism that includes the opening of the sugar ring, followed by an isomerization step via a cis-enediol intermediate, and subsequent ring closure to form F6P. wikipedia.orgplos.org In the human enzyme, this involves a hydrogen transfer between C-1 and C-2. wikipedia.org
The use of isotopically labeled substrates like D-Mannose-5-13C is instrumental in studying these kinetics. While the primary isomerization involves C-1 and C-2, the ¹³C label at the C-5 position acts as a spectroscopic reporter. Using ¹³C-NMR, researchers can monitor the structural integrity of the carbohydrate backbone throughout the enzymatic reaction, confirming that no rearrangements or unintended side reactions occur at distal positions. This ensures that the observed kinetics correspond specifically to the isomerization between M6P and F6P.
Kinetic parameters for PMI have been characterized for various organisms. For instance, substituting the natural methionine residues with selenomethionine (B1662878) in Candida albicans PMI was found to increase the Kₘ for mannose-6-phosphate fourfold, suggesting that methionine residues are near the active site. nih.gov
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ | Notes |
| Candida albicans PMI | Mannose-6-Phosphate | - | - | Kₘ increased 4x with selenomethionine labeling. nih.gov |
| Pseudomonas aeruginosa PMI-GMP | D-mannose 1-phosphate | - | - | Mutation of Lys-175 increased Kₘ by 470-3,200-fold. nih.gov |
| Thermobifida fusca Mannose Isomerase | D-mannose | 115 | - | Possesses a significantly higher kcat/Kₘ than other mannose isomerases. jst.go.jp |
Kₘ and Vₘₐₓ values are highly dependent on specific assay conditions and are presented here for comparative context.
Biochemical Consequences of MPI Activity Modulation
Modulating the activity of MPI has significant biochemical and physiological consequences. In fungi like Candida albicans, the absence of PMI activity is lethal, causing cell lysis, which makes the enzyme a promising target for antifungal drugs. rcsb.orgnih.gov In humans, a deficiency in MPI causes a rare metabolic disorder known as Mannose Phosphate (B84403) Isomerase Deficiency, or Congenital Disorder of Glycosylation (CDG) type Ib. jci.org This condition is characterized by protein-losing enteropathy and can be managed with oral mannose supplementation. jci.org
Furthermore, MPI activity influences inflammatory responses. In macrophages, the majority of intracellular mannose is converted by MPI to fructose-6-phosphate for glycolysis. nih.gov The accumulation of the intermediate, mannose-6-phosphate, can inhibit key glycolytic enzymes, and D-mannose has been shown to suppress the production of the inflammatory cytokine IL-1β in macrophages. nih.gov In the context of infection, the Lyme disease pathogen, Borrelia burgdorferi, displays PMI on its cell surface, where it retains enzymatic activity and helps mediate host-pathogen interactions. asm.orgnih.gov Inhibiting this surface-localized PMI could represent a novel therapeutic strategy. asm.org
Structural and Functional Analysis of GDP-Mannose-3',5'-Epimerase (GME)
GDP-mannose-3',5'-epimerase (GME) is a remarkable enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. frontiersin.orgnih.gov It catalyzes the complex, reversible double epimerization of GDP-D-mannose to produce GDP-L-galactose. frontiersin.orgugent.be This enzyme is a key player in the biosynthesis of vitamin C in plants and is also involved in the synthesis of bacterial lipopolysaccharides. frontiersin.orgugent.be
Catalytic Mechanisms of Oxidation, Epimerization, and Reduction at a Single Active Site
The reaction proceeds as follows:
Oxidation: GDP-D-mannose is first oxidized at the C-4' position. nih.gov
Epimerization: The enzyme then catalyzes epimerization at both the C-3' and C-5' positions. nih.gov This can occur via two different routes, with studies suggesting that C-5' epimerization may occur first, leading to a GDP-β-L-4-keto-gulose intermediate. nih.govnih.gov
Reduction: Finally, the C-4' keto group is reduced to produce the final product, GDP-L-galactose. nih.gov
The use of this compound is exceptionally well-suited for studying this mechanism. Since the enzyme directly modifies the stereochemistry at the C-5' position, the ¹³C label allows for direct observation of this epimerization step using NMR spectroscopy. By tracking the chemical shift and coupling constants of the C-5 carbon, researchers can confirm the inversion of stereochemistry and gain insight into the dynamics and intermediates of the reaction, such as the formation of GDP-L-gulose. nih.govrcsb.org
Role in Specific Biosynthetic Pathways (e.g., Plant Vitamin C Biosynthesis)
GME plays a pivotal role at the intersection of primary and secondary metabolism in plants, particularly in the biosynthesis of L-ascorbic acid (vitamin C). nih.govresearchgate.net The enzyme catalyzes the conversion of GDP-D-mannose to GDP-L-galactose, a key precursor in the major plant vitamin C pathway, also known as the D-mannose/L-galactose pathway. nih.govresearchgate.net
In addition to GDP-L-galactose, GME can also produce GDP-L-gulose. rcsb.orgnih.govresearchgate.net This discovery has led to the proposal of an alternative "L-gulose pathway" for vitamin C biosynthesis in plants. nih.gov Therefore, GME represents a critical branch point, controlling the flux of carbon into pathways for vitamin C synthesis and the production of non-cellulosic cell wall components like rhamnogalacturonan-II (RG-II). researchgate.net Studies on transgenic tomato plants with silenced GME confirmed the enzyme's key role in regulating ascorbate (B8700270) levels and revealed its importance for plant growth and cell expansion. researchgate.net
| Substrate | Enzyme | Products | Biological Pathway |
| GDP-D-mannose | GDP-Mannose-3',5'-Epimerase (GME) | GDP-L-galactose, GDP-L-gulose | Plant Vitamin C Biosynthesis, Cell Wall Polysaccharide Synthesis. nih.govrcsb.orgresearchgate.net |
D-Mannose Isomerase (MIase) and Other Mannose-Producing Enzymes
D-mannose can be produced biologically from more abundant sugars like fructose (B13574) and glucose through the action of several microbial enzymes. nih.govcaldic.com The primary enzymes involved in this biotransformation are isomerases and epimerases.
The main enzymes capable of producing D-mannose include:
D-mannose isomerase (MIase): Catalyzes the reversible isomerization between D-fructose and D-mannose. jst.go.jpcaldic.com At equilibrium, the reaction favors fructose, with typical ratios of fructose to mannose being between 75:25 and 65:35. caldic.com
D-lyxose isomerase (LIase): Also catalyzes the isomerization between D-fructose and D-mannose, though it is often studied for its ability to convert D-xylose to D-lyxose. nih.govcaldic.comasm.org
Cellobiose 2-epimerase (CEase) and D-mannose 2-epimerase (MEase): These enzymes catalyze the C-2 epimerization between D-glucose and D-mannose. nih.govcaldic.com
The study of these enzymatic reactions benefits from isotopically labeled substrates like this compound. In a reaction mixture containing multiple sugars, the ¹³C label at the C-5 position provides a unique signature for D-mannose and its direct products in MS and NMR analyses. This allows for precise quantification of reaction yields and conversion rates, helping to optimize conditions for the biotechnological production of D-mannose, a valuable low-calorie sugar and dietary supplement. caldic.comresearchgate.netresearchgate.net For example, a D-mannose isomerase from Thermobifida fusca was characterized as a dimeric enzyme with optimal activity at 60°C and pH 8.0, showing high catalytic efficiency. jst.go.jp
| Enzyme | EC Number | Reaction Catalyzed |
| D-Mannose Isomerase (MIase) | 5.3.1.7 | D-fructose ⇌ D-mannose. nih.govcaldic.com |
| D-Lyxose Isomerase (LIase) | 5.3.1.15 | D-fructose ⇌ D-mannose. nih.govcaldic.com |
| D-Mannose 2-Epimerase (MEase) | 5.1.3.- | D-glucose ⇌ D-mannose. nih.govcaldic.com |
| Cellobiose 2-Epimerase (CEase) | 5.1.3.11 | D-glucose ⇌ D-mannose. nih.govcaldic.com |
Isomerization and Epimerization Reaction Kinetics
Kinetics of D-Mannose Oxidation Reactions
The oxidation of D-mannose has been studied using various oxidizing agents and catalysts, revealing different reaction kinetics and mechanisms.
Kinetic studies of the iridium(III)-catalyzed oxidation of D-mannose by potassium bromate (B103136) in an aqueous perchloric acid medium showed that the reaction rate is first-order with respect to both KBrO₃ and Ir(III), but zero-order with respect to D-mannose. asianpubs.org The reaction rate was negatively affected by the concentration of H⁺ ions and was not significantly influenced by ionic strength. asianpubs.org
In another study, the kinetics of the Ir(III)-catalyzed oxidation of D-mannose by acidic solutions of potassium permanganate (B83412) were investigated. iosrjournals.org The reaction was found to be first-order with respect to the oxidant, and the rate increased with an increase in H⁺ concentration, indicating the involvement of one proton in the reaction. iosrjournals.org The formation of a complex between the reducing sugar and the permanganate ion was suggested. iosrjournals.org
The oxidation of D-mannose by imidazolium (B1220033) fluorochromate (IFC) in an aqueous acetic acid medium was found to be first-order with respect to D-mannose, IFC, and perchloric acid. univ.kiev.ua The reaction proceeded through the elimination of a hydride ion, leading to a carbocation intermediate. univ.kiev.ua The oxidation products were identified as arabinose and formic acid. univ.kiev.ua
The oxidation of D-mannose by Cr(VI) in perchloric acid follows a rate equation that suggests the formation of a chromic ester in the first step. cdnsciencepub.com The equilibrium constant for the formation of the D-mannose/Cr(VI) complex was found to be higher than that for L-rhamnose, although the oxidation rate was faster for the L-rhamnose complex. cdnsciencepub.com
The following table provides a summary of the kinetic findings for D-mannose oxidation reactions:
| Oxidizing System | Order w.r.t. D-Mannose | Order w.r.t. Oxidant | Order w.r.t. Catalyst | Effect of [H⁺] | Oxidation Products | Reference |
| KBrO₃ / Ir(III) / HClO₄ | Zero | First | First | Negative | Not specified | asianpubs.org |
| KMnO₄ / Ir(III) / H₂SO₄ | Not specified | First | Not specified | Positive | Formic acid | iosrjournals.org |
| Imidazolium Fluorochromate / HClO₄ | First | First | N/A | Positive | Arabinose, Formic acid | univ.kiev.ua |
| Cr(VI) / HClO₄ | Complex | First | N/A | Positive | D-1,4-mannonelactone | cdnsciencepub.com |
| KMnO₄ / Hg(II) / H₂SO₄ | First | First | Complex | Unaffected | Formic acid, Arabinonic acid | researchgate.net |
Cellular and Subcellular Dynamics of D Mannose 5 13c
Cellular Uptake and Transport Systems for D-Mannose
The entry of D-mannose into mammalian cells is mediated by a combination of transport mechanisms, ensuring its availability for essential cellular functions.
D-mannose is transported into mammalian cells primarily through facilitated diffusion via hexose (B10828440) transporters of the SLC2A family, commonly known as GLUTs. nih.gov While glucose is the primary substrate for many of these transporters, several GLUT isoforms also facilitate the transport of mannose. dovepress.com For instance, GLUT1, which is widely expressed, can transport mannose in addition to glucose, galactose, and glucosamine. dovepress.com GLUT2, characterized by its low affinity for glucose, also readily transports mannose. dovepress.com
However, it is important to note that D-glucose is not always an efficient competitor for mannose uptake, suggesting the existence of mannose-specific transporters. nih.gov Studies have shown that even in the presence of high concentrations of D-glucose, mannose uptake is only partially inhibited. nih.gov This indicates that while some GLUTs are involved, they may not be the sole players in mannose transport.
Beyond the GLUT-mediated facilitated diffusion, which is a Na+-independent passive process, evidence points to the existence of Na+-dependent mannose transport systems in certain tissues. nih.govoup.com This dual-transporter model has been observed in enterocytes, the epithelial cells of the small intestine. nih.govoup.com
Specifically, a Na+/D-mannose cotransporter has been identified in the apical membrane of chicken small intestine epithelial cells. nih.gov This transporter is electrogenic, meaning its activity is dependent on the membrane potential, and it is inhibited by substances like ouabain (B1677812) and dinitrophenol. nih.govoup.com The stoichiometry of this cotransport is suggested to be 1:1 for Na+ to D-mannose. nih.gov This Na+-dependent mechanism allows for the concentrative uptake of D-mannose against its concentration gradient. oup.com
In contrast, the efflux of D-mannose from these cells appears to be a Na+-independent process. nih.govoup.com This suggests the presence of distinct transport systems on the apical and basolateral membranes of polarized cells like enterocytes, facilitating both uptake from the intestinal lumen and release into the bloodstream.
| Transport Mechanism | Key Characteristics | Cellular Location Example | Key Inhibitors |
| Facilitated Diffusion (GLUTs) | Na+-independent, passive transport | Various cell types, including fibroblasts and hepatoma cells nih.govnih.gov | Phloretin, Cytochalasin B nih.gov |
| Na+-Dependent Cotransport | Na+-dependent, active (concentrative) transport, electrogenic | Apical membrane of intestinal enterocytes nih.govoup.com | Ouabain, Dinitrophenol nih.govoup.com |
Involvement of Facilitated Diffusion Hexose Transporters (GLUTs)
Intracellular Compartmentalization and Metabolic Fate of Labeled Mannose
Once inside the cell, D-Mannose-5-13C is not static but is dynamically partitioned into various pools and directed towards several metabolic pathways.
Upon entering the cell, D-mannose can exist as a free sugar or be rapidly phosphorylated by hexokinase to form mannose-6-phosphate (B13060355) (Man-6-P). europa.eunih.gov The balance between these two forms is crucial for the cell's metabolic state. A significant portion of the transported mannose remains as free mannose in the cytosol, readily available for efflux or further metabolism. nih.govoup.com
The major portion of intracellular mannose (over 95%) is typically catabolized. nih.gov This process begins with the conversion of Man-6-P to fructose-6-phosphate (B1210287) (Fru-6-P) by the enzyme mannose phosphate (B84403) isomerase (MPI). elifesciences.org Fru-6-P can then enter the glycolytic pathway. researchgate.net However, studies have shown that the amount of phosphorylated mannose remains relatively constant over time, while the pool of free mannose decreases as it is either metabolized or incorporated into other cellular components. oup.com This suggests a tight regulation of the phosphorylation step. In some cell types, such as enterocytes, a significant portion of the label from D-[2-3H]-mannose is converted to 3H2O, indicating its catabolism. oup.com
The fate of Man-6-P is a critical branch point, largely determined by the relative activities of MPI and phosphomannomutase (PMM2). nih.gov A higher MPI to PMM2 ratio favors catabolism, while a lower ratio directs mannose towards glycosylation pathways. nih.gov
A key fate for intracellular D-mannose is its incorporation into glycoconjugates, which are integral components of cellular membranes. oup.comrsc.org Following its conversion to Man-6-P and then to mannose-1-phosphate (Man-1-P) by PMM2, mannose is activated to GDP-mannose. europa.eu This activated form serves as the mannosyl donor for the synthesis of N-linked glycans, O-linked glycans, C-mannosylation, and GPI anchors. nih.gov
Studies using radiolabeled mannose have demonstrated its rapid incorporation into membrane components. oup.com For instance, in isolated enterocytes, approximately 40% of the total mannose taken up by the cells is incorporated into membrane components within the first 5 minutes of incubation, and this proportion increases over time. oup.com The labeled mannose is first detected in the rough endoplasmic reticulum and Golgi apparatus, the primary sites of glycoprotein (B1211001) synthesis, before appearing on the cell surface. biologists.com
| Metabolic Fate | Key Enzymes | Description |
| Phosphorylation | Hexokinase (HK) | D-mannose is phosphorylated to Mannose-6-Phosphate (Man-6-P). nih.gov |
| Catabolism | Mannose Phosphate Isomerase (MPI) | Man-6-P is converted to Fructose-6-Phosphate (Fru-6-P) and enters glycolysis. elifesciences.org |
| Glycosylation | Phosphomannomutase (PMM2) | Man-6-P is converted to Mannose-1-Phosphate (Man-1-P), leading to the formation of GDP-mannose for glycoprotein synthesis. europa.eunih.gov |
| Incorporation into Membranes | Glycosyltransferases | GDP-mannose donates mannose residues to lipids and proteins, forming glycoconjugates that become part of cellular membranes. oup.comrsc.org |
Dynamics of Free Mannose Pools vs. Phosphorylated Intermediates
Regulatory Networks of Mannose Metabolism in Specific Cell Types and States
The metabolism of mannose is not uniform across all cells and can be significantly altered in different physiological and pathological states.
In obese individuals, for example, there is evidence of dysregulated mannose metabolism. researchgate.net Integrated network analyses have revealed that mannose metabolism is significantly decreased in the liver tissue of obese subjects. koreamed.org This is associated with an increased uptake of glucose and a decreased uptake of mannose, potentially affecting the glycosylation of hepatic insulin (B600854) receptors and contributing to insulin resistance. researchgate.netkoreamed.org
The regulation of mannose metabolism is also critical in the context of cancer. Some cancer cells exhibit a "metabolic clogging" effect when exposed to high levels of mannose, particularly if they have a deficiency in the enzyme MPI. elifesciences.org This leads to an accumulation of Man-6-P, which can impair nucleotide biosynthesis and slow down the cell cycle. elifesciences.org
Furthermore, in vascular smooth muscle cells, the transition from a quiescent to a proliferative phenotype, a process implicated in atherosclerosis, has been linked to changes in mannose metabolism. ahajournals.org Specifically, mannose phosphate isomerase (MPI) has been identified as a key player in regulating glycolysis-related metabolism during this transition. ahajournals.org
In pathogenic bacteria like Vibrio cholerae, mannose metabolism is regulated by transcriptional activators that respond to the presence of mannose-6-phosphate. nih.gov This allows the bacterium to utilize mannose as a nutrient source and influences processes like biofilm formation. nih.gov In Streptococcus pneumoniae, glucose exerts negative regulation on the expression of genes involved in the metabolism of other sugars, including mannose, highlighting a hierarchical control of carbohydrate utilization. frontiersin.org
These examples underscore the intricate and cell-type-specific regulatory networks that govern mannose metabolism, with significant implications for both normal physiology and disease states.
Impact on Intracellular Signaling Pathways (e.g., MAPK Pathway)
D-Mannose has been shown to exert significant influence over key intracellular signaling cascades that regulate fundamental cellular processes like proliferation, differentiation, and apoptosis. frontiersin.org A primary target of D-mannose's regulatory action is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, which includes extracellular-signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is crucial for transducing extracellular signals into cellular responses. frontiersin.orgqiagen.com
Research indicates that D-mannose can suppress the MAPK pathway. nih.gov In studies on adipose tissue-derived stem cells, D-mannose treatment inhibited the activation of the MAPK pathway by reducing the expression levels of phosphorylated JNK (p-JNK), p-ERK, and p-p38 proteins. nih.gov This inhibitory effect on MAPK signaling has also been observed in other cell types. For instance, in chondrocytes, mannose accomplishes anti-catabolic effects by suppressing the MAPK pathway. nih.gov Similarly, studies involving enteropathogenic E. coli infection showed that mannose could inhibit the phosphorylation of p38 MAPK. asm.org In the context of cancer, particularly in BRAF-mutant thyroid cancer, the combination of mannose with a BRAF kinase inhibitor was found to effectively suppress the reactivation of both the MAPK/ERK and PI3K/AKT pathways, which is a common resistance mechanism. bioscientifica.com
Beyond the MAPK cascade, D-mannose also modulates other critical signaling pathways. It has been found to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. pnas.orgnih.gov In triple-negative breast cancer cells, D-mannose-induced AMPK activation leads to the phosphorylation of PD-L1, triggering its degradation and thereby enhancing anti-tumor immunity. pnas.org Conversely, D-mannose has been shown to suppress the PI3K/AKT signaling pathway in non-small cell lung carcinoma cells, contributing to its anticancer effects. frontiersin.org
Table 1: Reported Effects of D-Mannose on Key Intracellular Signaling Proteins
| Signaling Pathway | Protein/Component | Observed Effect of D-Mannose | Cell/System Context | Citations |
| MAPK/ERK | p-ERK | Inhibition/Suppression | Adipose Tissue-Derived Stem Cells, Lung Cancer Cells, Thyroid Cancer Cells | nih.govbioscientifica.comfrontiersin.org |
| MAPK/JNK | p-JNK | Inhibition/Suppression | Adipose Tissue-Derived Stem Cells | nih.gov |
| MAPK/p38 | p-p38 MAPK | Inhibition/Suppression | Adipose Tissue-Derived Stem Cells, NCM460 Cells | nih.govasm.org |
| PI3K/AKT | p-AKT | Inhibition/Suppression | Lung Cancer Cells, Thyroid Cancer Cells | bioscientifica.comfrontiersin.org |
| AMPK | AMPK | Activation | Triple-Negative Breast Cancer Cells, Aged Mouse Bladders | pnas.orgnih.gov |
| NF-κB | NF-κB Pathway | Activation | Bladder Cancer Cells (indirectly, via PKM2 translocation) | researchgate.net |
Influence on Metabolic Reprogramming in Proliferative States (e.g., Cancer Cell Metabolism)
Proliferative states, especially in cancer, are characterized by significant metabolic reprogramming to meet the high demands for energy and biosynthetic precursors. nih.gov D-Mannose, as a C-2 epimer of glucose, directly interferes with this altered metabolism, exerting potent anti-proliferative effects in various cancer models. researchgate.net Tracing studies using ¹³C-labeled glucose and mannose confirm that mannose enters cells via the same glucose transporters (GLUTs) and is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M6P). pnas.orgresearchgate.netmdpi.com
The anticancer activity of mannose is strongly linked to the intracellular accumulation of M6P, particularly in cancer cells with low levels of the enzyme phosphomannose isomerase (PMI), which normally converts M6P to fructose-6-phosphate. frontiersin.orgresearchgate.net The buildup of M6P competitively inhibits key glycolytic enzymes, including hexokinase and phosphoglucose (B3042753) isomerase, thereby disrupting glycolysis. mdpi.com This disruption leads to a depletion of downstream glycolytic intermediates and a reduction in ATP production, pushing the cells toward a state of metabolic quiescence and impeding growth. researchgate.netresearchgate.net
Furthermore, mannose-induced metabolic stress affects other crucial pathways linked to glycolysis. The pentose (B10789219) phosphate pathway (PPP), which is vital for producing nucleotides and managing oxidative stress, is significantly impaired by mannose. mdpi.com Studies in colorectal cancer have shown that mannose inhibits the PPP, leading to increased oxidative stress and DNA damage. mdpi.com In cells with compromised mannose metabolism, the large influx of mannose can trigger a profound metabolic remodeling that leads to a depletion of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA synthesis and repair. elifesciences.org This dNTP loss contributes to genomic instability and enhances the efficacy of chemotherapeutic agents. elifesciences.org
In the context of immunotherapy, mannose metabolism can reshape T cell differentiation. Augmenting mannose metabolism in T cells enhances their anti-tumor activity and restricts exhaustion by promoting stem-like programs, demonstrating that mannose can induce intracellular metabolic programming that is favorable for anti-cancer immune responses. nih.gov
Table 2: Influence of D-Mannose on Metabolic Pathways and Metabolites in Proliferative Cells
| Metabolic Pathway/Process | Key Metabolite/Enzyme | Observed Effect of D-Mannose | Cell/System Context | Citations |
| Glycolysis | Mannose-6-Phosphate (M6P) | Accumulation | Cancer cells (especially PMI-low) | frontiersin.orgresearchgate.netmdpi.com |
| ATP | Depletion/Reduction | Cancer cells (PMI-depleted models) | researchgate.netresearchgate.net | |
| Lactate | Reduction | Bladder Cancer Cells, Colorectal Cancer Cells | researchgate.netresearchgate.net | |
| Hexokinase (HK) | Inhibition | Colorectal Cancer Cells | mdpi.com | |
| Pentose Phosphate Pathway (PPP) | PPP Activity | Inhibition/Downregulation | Colorectal Cancer Cells | mdpi.com |
| Ribose-5-Phosphate | Reduction | Osteosarcoma Cells | researchgate.net | |
| Nucleotide Synthesis | dNTPs | Depletion | Human cancer cells (MPI-deficient) | elifesciences.org |
| T Cell Metabolism | Stemness Programs | Promotion | CD8+ T Cells | nih.gov |
Future Research Directions and Perspectives
Advanced Integration of 13C-MFA with Multi-Omics Data
The integration of 13C-Metabolic Flux Analysis (13C-MFA) with other "omics" disciplines like proteomics, transcriptomics, and lipidomics offers a more holistic view of cellular function. By tracing the path of D-Mannose-5-13C through various metabolic pathways, researchers can quantify the rates of intracellular reactions, known as metabolic fluxes. cortecnet.com This powerful technique provides a snapshot of the metabolic state of a cell under specific conditions. asm.org
When combined with transcriptomics (the study of all RNA molecules) and proteomics (the study of all proteins), a more complete picture emerges. For instance, an observed change in a metabolic flux, as determined by this compound tracing, can be correlated with changes in the expression of genes that code for specific enzymes (transcriptomics) and the abundance of those enzymes themselves (proteomics). ub.edufrontiersin.orgnih.gov This multi-omics approach allows scientists to move beyond mere observation of metabolic changes to understanding the underlying regulatory mechanisms. ub.edue-enm.org
Recent studies have already demonstrated the power of integrating various omics data to understand metabolic dysregulation in diseases like obesity and non-alcoholic fatty liver disease (NAFLD). e-enm.orgnih.gov For example, integrated network analysis has revealed associations between plasma mannose levels and insulin (B600854) resistance. researchgate.net The use of this compound in such integrated analyses can provide more precise data on mannose metabolism's contribution to these conditions.
Table 1: Key Research Findings from Multi-Omics Integration
| Research Area | Key Finding | Implication |
| Obesity and Insulin Resistance | Integrated network analyses of transcriptomics and metabolomics data have linked elevated plasma mannose levels to insulin resistance, independent of BMI. researchgate.net | Mannose metabolism is a potential target for therapeutic interventions in metabolic disorders. |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Network pharmacology combined with experimental validation suggests D-mannose may ameliorate NAFLD by suppressing the mTOR signaling pathway. nih.gov | D-mannose and its metabolic pathways are promising areas of research for liver diseases. |
| Cancer Metabolism | Studies have shown that mannose can interfere with glucose metabolism in cancer cells, suggesting a potential therapeutic angle. elifesciences.org | 13C-MFA with labeled mannose can elucidate the specific metabolic vulnerabilities of cancer cells. |
| Glycoprotein (B1211001) Synthesis | Stable isotope tracing has quantified the relative contributions of glucose and mannose to the mannose residues in N-glycans. nih.gov | Provides a precise method to study the dynamics of glycosylation in health and disease. |
Development of Novel this compound-Based Probes for Specific Biochemical Pathways and Enzymes
The specificity of this compound allows for the development of highly targeted molecular probes. These probes can be designed to investigate the activity of specific enzymes and pathways involved in mannose metabolism. For example, by tracking the incorporation of the 13C label from this compound into various downstream metabolites, researchers can assess the activity of enzymes like phosphomannomutase and mannose-6-phosphate (B13060355) isomerase. nih.gov
This approach can be particularly valuable in studying congenital disorders of glycosylation (CDG), a group of genetic diseases caused by defects in the synthesis of glycans. By using this compound as a tracer, it is possible to pinpoint the specific enzymatic step that is deficient.
Furthermore, these probes can be utilized in drug discovery and development. By observing how a potential drug molecule alters the metabolic flux of this compound, scientists can evaluate its efficacy and mechanism of action at a metabolic level.
Elucidation of Undiscovered Regulatory Networks in Mannose Metabolism
Despite its importance, the regulation of mannose metabolism is not fully understood. This compound provides a powerful tool to unravel these complex regulatory networks. By systematically perturbing cellular systems (e.g., through gene knockouts or the introduction of specific inhibitors) and then tracing the metabolism of this compound, researchers can identify previously unknown connections and control points within the metabolic network. nih.gov
For instance, studies have shown that the contribution of exogenous mannose to N-glycans is dependent on the activity of mannose phosphate (B84403) isomerase (MPI) and the concentration of extracellular mannose. nih.gov By using this compound in cells with varying levels of MPI expression, the precise quantitative relationship between MPI activity and mannose flux can be determined. This can help explain the varying effects of mannose in different cell types and conditions. elifesciences.orgnih.gov
Application in Systems Biology for Comprehensive Metabolic Network Analysis
Systems biology aims to understand the complex interactions within a biological system as a whole. ub.edu 13C-MFA, powered by tracers like this compound, is a cornerstone of systems biology approaches to metabolism. creative-proteomics.com The data generated from these experiments can be used to construct and validate large-scale metabolic models. core.ac.uk
The integration of this compound flux data into genome-scale metabolic models will enhance their predictive power, particularly for pathways involving mannose. asm.org This will lead to a more comprehensive understanding of how mannose metabolism is integrated with other central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate pathway. cortecnet.comasm.org Ultimately, this knowledge can be leveraged for metabolic engineering applications, such as optimizing the production of biopharmaceuticals in cell cultures or designing novel therapeutic strategies that target metabolic vulnerabilities in diseases. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of D-Mannose-5-13C to ensure high isotopic purity and yield?
- Methodological Answer : Synthesis optimization requires systematic testing of reaction parameters (e.g., temperature, catalyst concentration) and validation via analytical techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS). Isotopic purity can be confirmed by comparing spectral data to unlabeled D-Mannose, with yield calculated gravimetrically. Ensure reproducibility by documenting reaction conditions and purification steps in detail .
Q. What analytical techniques are most effective for quantifying isotopic enrichment in this compound, and how should they be validated?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and high-resolution NMR are preferred for quantifying isotopic enrichment. Validation involves establishing calibration curves with known standards, assessing precision via repeat measurements, and confirming specificity by analyzing unlabeled analogs. Statistical validation (e.g., coefficient of variation <5%) ensures reliability .
Q. What are the critical considerations when designing tracer studies using this compound in metabolic flux analysis?
- Methodological Answer : Define the biological system (e.g., cell culture, in vivo models), control for isotopic dilution effects, and select appropriate sampling timepoints. Use kinetic modeling to account for metabolic turnover rates. Ensure traceability by documenting tracer administration protocols and normalizing data to internal standards .
Advanced Research Questions
Q. How should researchers address discrepancies in metabolic flux data obtained from this compound studies across different experimental models?
- Methodological Answer : Analyze methodological variables (e.g., tracer concentration, incubation time) and model-specific factors (e.g., cellular uptake efficiency). Conduct sensitivity analyses to identify confounding variables. Compare results to literature using systematic review frameworks (e.g., PICO) to contextualize findings .
Q. What methodological approaches are recommended for integrating this compound with other isotopically labeled compounds in multi-tracer experiments?
- Methodological Answer : Design orthogonal labeling strategies (e.g., combining 13C and 2H labels) to avoid spectral overlap. Validate cross-talk between tracers using control experiments. Employ computational tools (e.g., isotopomer spectral analysis) to deconvolute mixed signals. Ensure ethical approval for complex tracer use in vivo .
Q. How can the stability of this compound be assessed under varying physiological conditions, and what statistical models are appropriate for analyzing degradation kinetics?
- Methodological Answer : Conduct stability studies across pH, temperature, and enzymatic conditions. Use high-performance liquid chromatography (HPLC) to monitor degradation products. Apply first-order kinetic models to estimate half-lives, with error propagation analysis to quantify uncertainty. Report degradation thresholds in supplementary materials .
Q. What ethical and methodological challenges arise in human clinical trials using this compound, and how can they be mitigated?
- Methodological Answer : Address ethical concerns via informed consent, radiation safety protocols (if applicable), and Institutional Review Board (IRB) approval. Methodologically, use microdosing strategies to minimize exposure and validate tracer pharmacokinetics in pilot studies. Document adverse events rigorously .
Guidance for Data Analysis and Reporting
- For Contradictory Results : Replicate experiments with independent samples, apply robust statistical tests (e.g., ANOVA with post-hoc corrections), and contextualize findings using meta-analytical frameworks .
- For Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets, analytical scripts, and detailed protocols in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
